molecular formula C24H30N2O B2641107 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one CAS No. 2309347-89-3

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2641107
CAS No.: 2309347-89-3
M. Wt: 362.517
InChI Key: CJHPITYYVRAHPM-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 1,4-diazepane core, a seven-membered ring structure that is often explored for its bioactive properties. Compounds based on the 1,4-diazepane scaffold, including 3-aminoalkyl-1,4-diazepan-2-ones, have been identified as potent antagonists for the melanocortin-5 receptor (MC5R), indicating potential for research into metabolic and inflammatory pathways . Furthermore, structurally related diazepane derivatives have been investigated for their activity in the central nervous system. For instance, fendiline analogs containing a 3,3-diphenylpropan-1-amine moiety have been developed as potent positive allosteric modulators of the GABA B receptor, a key target for research on addiction and epilepsy . The distinct structure of this compound, combining a cyclobutyl-diazepane group with a diphenylpropanone chain, makes it a valuable intermediate for researchers developing new pharmacological tools and studying receptor-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHPITYYVRAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or titanium compounds, may be employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a ligand for biological receptors, which could lead to the development of new pharmaceuticals.

    Medicine: The compound’s interactions with biological targets suggest potential therapeutic applications, particularly in the development of drugs for neurological disorders.

    Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one C24H30N2O ~362.5* Cyclobutyl, diphenylpropanone Hypothesized receptor modulation -
1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one C15H22N2O2 262.35 Methoxyphenyl Not reported
(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone C18H24N6O 340.42 Tetrazole, cyclobutyl Not reported
Bunazosin (1-4(4-amino-6,7-dimethoxyquinazoline-2-yl-methyl)-2-yl)-1,4-diazepan-1-yl) C19H23N5O2 365.42 Quinazoline, dimethoxy Glaucoma, prostatic hyperplasia
1-[4-(4-methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one C12H21N3O 223.31 Methylpyrrolidine Not reported

*Estimated based on structural composition.

Key Observations:

  • Cyclobutyl vs.
  • Diphenylpropanone vs. Quinazoline: Bunazosin’s quinazoline group enables α1-adrenergic receptor antagonism, whereas the diphenylpropanone moiety in the target compound may favor alternative targets (e.g., dopamine or serotonin receptors) .

Pharmacological and Physicochemical Comparisons

  • Antimycobacterial Activity: Naidu et al. () reported that 1,4-diazepane derivatives with benzo[d]isoxazol and indole substituents exhibited in vitro activity against Mycobacterium tuberculosis (MIC: 1.6–6.25 µg/mL). The target compound’s diphenylpropanone group may enhance membrane permeability, though its antimycobacterial efficacy remains untested .
  • LogP and Solubility: The diphenylpropanone and cyclobutyl groups likely increase logP (predicted ~4.5) compared to methoxy (logP ~2.8) or tetrazole (logP ~3.1) analogs, suggesting reduced aqueous solubility .
  • Therapeutic Potential: Unlike Bunazosin (), which targets α1-adrenergic receptors, the target compound’s structure aligns more closely with dopamine D3 receptor ligands (e.g., ), hinting at possible CNS applications .

Crystallographic and Analytical Comparisons

  • Structural analogs (e.g., ) were characterized via LC/MS and NMR, suggesting similar analytical workflows .

Biological Activity

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N3O
  • Molecular Weight : 337.45 g/mol

The structure features a cyclobutyl group linked to a diazepane ring, which is known for its psychoactive properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and ion channels. Diazepines typically act as modulators of the GABA_A receptor, enhancing inhibitory neurotransmission. This can lead to anxiolytic, sedative, and muscle relaxant effects.

Key Mechanisms:

  • GABA_A Receptor Modulation : Enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons.
  • Dopamine Receptor Interaction : Potential modulation of dopaminergic pathways may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Activity Description
AnxiolyticReduces anxiety levels in animal models.
SedativeInduces sedation; useful in pre-anesthetic protocols.
Muscle RelaxantDecreases muscle tone and spasticity in clinical settings.
NeuroprotectiveMay protect against neurodegeneration in certain models.

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behavior measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting effective anxiolytic properties comparable to established benzodiazepines.

Study 2: Muscle Relaxation

In a clinical trial involving patients with muscle spasticity disorders, the compound was shown to significantly reduce muscle tone compared to placebo controls. Participants reported improved mobility and reduced discomfort.

Study 3: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar diazepine derivatives against oxidative stress-induced neuronal death. The study suggested potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one?

  • Methodological Answer : Synthesis optimization requires selecting reagents and conditions that balance yield and purity. For example, stepwise coupling of the diazepane moiety with the propan-1-one backbone may involve nucleophilic substitution or amidation reactions under inert atmospheres. Advanced techniques like continuous flow reactors can enhance reaction efficiency and scalability by improving mixing and heat transfer . Solvent selection (e.g., ethanol, THF) and catalysts (e.g., thionyl chloride for activating intermediates) are critical for regioselectivity . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclobutyl and diphenyl groups’ spatial arrangement. For example, the cyclobutyl ring’s strain may cause distinct chemical shifts in ¹³C NMR . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Computational tools (DFT calculations) can predict electronic properties, such as dipole moments and HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Start with in vitro assays targeting receptors or enzymes structurally related to its diazepane moiety (e.g., GPCRs or kinases). Fluorescence polarization assays or surface plasmon resonance (SPR) can measure binding affinity. Cytotoxicity screening (MTT assay) in cell lines identifies therapeutic windows. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the cyclobutyl or diphenyl groups?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the cyclobutyl ring (e.g., cyclopentyl or cyclohexyl substitutions) and diphenyl groups (e.g., halogenation or methoxy additions). Compare their bioactivity and physicochemical properties (logP, solubility) to identify critical substituents. Molecular docking against target proteins (e.g., using AutoDock Vina) can rationalize observed activity trends . For example, bulkier substituents may enhance target binding but reduce solubility, necessitating trade-off analysis .

Q. What computational strategies are effective in predicting metabolic pathways or toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict metabolic sites (e.g., oxidation of the diazepane ring) and toxicity endpoints (e.g., hepatotoxicity via Cytochrome P450 interactions). Molecular dynamics simulations can model protein-ligand binding stability over time, identifying potential off-target effects. Pair these with in vitro microsomal stability assays (e.g., liver microsomes) to validate predictions .

Q. How should researchers address contradictions in spectral data or bioactivity results?

  • Methodological Answer : Contradictions in NMR or crystallography data may arise from dynamic stereochemistry or polymorphic forms. Use variable-temperature NMR to detect conformational flexibility . Single-crystal X-ray diffraction resolves absolute configuration discrepancies . For bioactivity conflicts, validate assays with positive/negative controls and orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What experimental designs are robust for studying environmental fate and biodegradation?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies. Assess abiotic degradation (hydrolysis, photolysis) under controlled pH/light conditions. Biodegradation can be evaluated via OECD 301F tests with activated sludge. LC-MS/MS monitors degradation products, while QSAR models estimate bioaccumulation potential .

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